4-(Pyridin-3-ylmethyl)phenol
Description
Significance of Pyridine (B92270) and Phenol (B47542) Moieties in Organic Chemistry
The pyridine ring, a heterocyclic aromatic compound, is a fundamental building block in a vast array of natural products and synthetic molecules. nih.govrsc.org Its nitrogen atom imparts basicity and the ability to form hydrogen bonds, which are crucial for molecular interactions. rsc.orgresearchgate.net Pyridine and its derivatives are integral to numerous pharmaceuticals, agrochemicals, and functional materials, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.netglobalresearchonline.net
The phenol group, characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, is another critical functional group in organic chemistry. nih.govevitachem.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its acidic nature allows for a variety of chemical transformations. Phenolic compounds are well-known for their antioxidant properties and are found in many biologically active molecules. nih.gov
Overview of Hybrid Structures Incorporating Pyridine and Phenol
The fusion of pyridine and phenol moieties into a single molecular entity creates a "hybrid" structure with a unique combination of electronic and steric properties. These hybrid systems can be designed with varying linkages between the two aromatic rings, such as methylene (B1212753) bridges, imines, or other functional groups, leading to a diverse range of chemical architectures. eurjchem.com This structural versatility allows for the fine-tuning of their physicochemical properties and biological activities. Research has shown that such hybrids can exhibit enhanced biological efficacy compared to their individual components, a concept often explored in medicinal chemistry. nih.govresearchgate.net
Specific Focus on 4-(Pyridin-3-ylmethyl)phenol as a Model Compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 75987-20-1 | sigmaaldrich.combldpharm.com |
| Molecular Formula | C₁₂H₁₁NO | sigmaaldrich.combldpharm.com |
| Molecular Weight | 185.22 g/mol | bldpharm.com |
| Appearance | Powder | sigmaaldrich.com |
| SMILES String | OC1=CC=C(C=C1)CC2=CN=CC=C2 | sigmaaldrich.com |
| InChI Key | ZUZPNKACINPWQR-UHFFFAOYSA-N | sigmaaldrich.com |
Research Gaps and Future Directions for Pyridine-Phenol Derivatives
Despite the growing interest in pyridine-phenol hybrids, significant research gaps remain. A comprehensive understanding of the structure-activity relationships (SAR) across a wider range of derivatives is needed. nih.govmdpi.com For instance, systematic studies on how the position of the nitrogen atom in the pyridine ring (positions 2, 3, or 4) and the nature and length of the linker affect the biological and chemical properties are still relatively limited.
Future research should focus on the following areas:
Synthesis of Novel Derivatives: The development of efficient and versatile synthetic methodologies to create a broader library of pyridine-phenol hybrids with diverse substitution patterns. researchgate.net
In-depth Biological Evaluation: Comprehensive screening of these compounds against a wider array of biological targets to uncover new therapeutic applications. researchgate.netopenmedicinalchemistryjournal.com This includes exploring their potential as enzyme inhibitors, receptor modulators, and antimicrobial or anticancer agents. nih.gov
Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding affinities and interaction modes of these hybrids with biological macromolecules, thereby guiding the design of more potent and selective compounds. reading.ac.ukfrontiersin.org
Materials Science Applications: Investigating the potential of these hybrid structures in the development of new materials, such as corrosion inhibitors, liquid crystals, and chemosensors, owing to their unique electronic and coordination properties. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-3-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-5-3-10(4-6-12)8-11-2-1-7-13-9-11/h1-7,9,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPNKACINPWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75987-20-1 | |
| Record name | 4-(pyridin-3-ylmethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 4-(Pyridin-3-ylmethyl)phenol in solution. One-dimensional and two-dimensional techniques are employed for a complete assignment of all proton and carbon signals.
The ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural confirmation. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with the electron-withdrawing nature of the pyridine (B92270) ring and the electron-donating nature of the hydroxyl group causing characteristic shifts in the aromatic regions.
¹H NMR: The proton spectrum can be divided into three main regions: the phenolic proton, the aromatic protons on the phenol (B47542) and pyridine rings, and the aliphatic protons of the methylene (B1212753) bridge. The phenolic -OH proton typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration due to hydrogen bonding. The four protons of the para-substituted phenol ring appear as two distinct doublets (an AA'BB' system), integrating to two protons each. The protons of the pyridine ring show more complex splitting patterns due to differing coupling constants.
¹³C NMR: The carbon spectrum shows distinct signals for each unique carbon atom. The carbon attached to the hydroxyl group (C4) is shifted downfield, while the carbon attached to the methylene bridge (C1) is also clearly identifiable. The pyridine carbons resonate at characteristic chemical shifts, with C2' and C6' being the most deshielded due to their proximity to the nitrogen atom.
Based on data from closely related structures like 2,6-di-tert-butyl-4-(pyridin-3-ylmethyl)phenol and 4-((pyridin-3-ylmethylimino)methyl)phenol, the following assignments for this compound can be predicted eurjchem.comthieme-connect.com.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| Phenol-OH | ~9.6 (broad s) | - | Phenolic hydroxyl, broad due to exchange and H-bonding. |
| C1 | - | ~128-130 | Phenol ring quaternary carbon attached to CH₂. |
| C2, C6 | ~7.0-7.2 (d) | ~130-131 | Phenol ring protons ortho to CH₂. |
| C3, C5 | ~6.7-6.8 (d) | ~115-116 | Phenol ring protons ortho to OH. |
| C4 | - | ~154-156 | Phenol ring quaternary carbon attached to OH. |
| Methylene (-CH₂-) | ~3.9-4.1 (s) | ~38-40 | Bridge between the two rings. |
| C2' | ~8.5 (s) | ~150-151 | Pyridine ring proton adjacent to N. |
| C3' | - | ~135-137 | Pyridine ring quaternary carbon attached to CH₂. |
| C4' | ~7.6-7.7 (d) | ~136-137 | Pyridine ring proton. |
| C5' | ~7.2-7.3 (dd) | ~123-124 | Pyridine ring proton. |
| C6' | ~8.4-8.5 (d) | ~148-149 | Pyridine ring proton adjacent to N. |
To unambiguously assign the proton and carbon signals, especially for the closely spaced aromatic resonances, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show a clear correlation between the phenolic protons at C2/C6 and C3/C5. For the pyridine ring, COSY would connect H4' to H5' and H5' to H6', confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). It is invaluable for assigning the carbon signals corresponding to each protonated carbon. For example, the singlet at ~4.0 ppm would correlate with the methylene carbon signal at ~39 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). It is critical for identifying quaternary carbons and piecing the molecular fragments together. Key HMBC correlations would be observed from the methylene protons to the quaternary carbons C1 (phenol) and C3' (pyridine), definitively linking the two aromatic rings via the methylene bridge.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Proton(s) | Correlated Atom(s) | Significance |
|---|---|---|---|
| COSY | H2/H6 | H3/H5 | Confirms ortho coupling in the phenol ring. |
| COSY | H4' | H5' | Confirms ortho coupling in the pyridine ring. |
| COSY | H5' | H6' | Confirms meta coupling in the pyridine ring. |
| HSQC | Methylene H | Methylene C | Assigns the methylene carbon. |
| HSQC | H2/H6, H3/H5 | C2/C6, C3/C5 | Assigns the protonated phenol carbons. |
| HSQC | H2', H4', H5', H6' | C2', C4', C5', C6' | Assigns the protonated pyridine carbons. |
| HMBC | Methylene H | C1, C2, C6, C3', C2', C4' | Confirms the link between the two rings and assigns nearby quaternary carbons. |
| HMBC | H2/H6 | C1, C4, C3/C5 | Confirms phenol ring assignments and identifies quaternary carbons. |
| HMBC | H2' | C3', C4', C6' | Confirms pyridine ring assignments and identifies the quaternary C3'. |
While solution NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can elucidate its structure in the crystalline state. In solids, anisotropic interactions that are averaged out in solution become apparent, leading to very broad spectral lines. emory.edu Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. huji.ac.ilwikipedia.org
For this compound, ssNMR could be used to:
Identify Polymorphs: Different crystalline forms of the compound would yield distinct ssNMR spectra due to differences in molecular packing and conformation.
Characterize Intermolecular Interactions: ssNMR is highly sensitive to proximity between atoms. It can provide direct evidence and measure distances for the intermolecular O-H···N hydrogen bonds that are expected to dominate the crystal packing.
Determine Torsional Angles: The conformation of the molecule, specifically the dihedral angle between the phenol and pyridine rings, can be investigated.
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are characterized by bands corresponding to its constituent functional groups.
O-H Stretch: A very prominent, broad band is expected in the IR spectrum, typically between 3200-2500 cm⁻¹, which is characteristic of a strongly hydrogen-bonded phenolic hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the methylene (-CH₂-) C-H stretches are observed just below 3000 cm⁻¹.
C=C and C=N Stretches: Aromatic ring stretching vibrations for both the phenol and pyridine rings occur in the 1610-1450 cm⁻¹ region.
C-O Stretch: The phenolic C-O stretching vibration gives a strong band in the IR spectrum, typically around 1230-1250 cm⁻¹.
Table 3: Key Vibrational Band Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (H-bonded) | 3200 - 2500 (broad, strong) | Intermolecular hydrogen bonding between phenol OH and pyridine N. |
| Aromatic C-H stretch | 3100 - 3000 | Stretching of C-H bonds on both aromatic rings. |
| Aliphatic C-H stretch | 2950 - 2850 | Asymmetric and symmetric stretching of the methylene bridge C-H bonds. |
| Aromatic C=C/C=N stretch | 1610 - 1450 | Ring skeletal vibrations from both the phenol and pyridine moieties. |
| Phenolic C-O stretch | 1260 - 1230 (strong) | Stretching of the carbon-oxygen bond of the phenol. |
| Aromatic C-H out-of-plane bend | 900 - 700 | Bending vibrations characteristic of the substitution patterns on the rings. |
The most significant intermolecular interaction governing the structure of this compound is the hydrogen bond between the acidic hydroxyl proton of the phenol and the basic lone pair of electrons on the pyridine nitrogen.
This strong O-H···N interaction is readily observable in vibrational spectroscopy. In a non-hydrogen-bonding environment, the O-H stretching frequency would be sharp and located around 3600 cm⁻¹. However, the formation of a strong hydrogen bond weakens the O-H bond, causing a significant shift to a lower frequency (red-shift) and a dramatic broadening of the absorption band. This broadening is a hallmark of strong hydrogen bonding in the solid state or in concentrated non-polar solutions. Theoretical studies on phenol-pyridine systems confirm the formation of strong hydrogen bonds with interaction energies between 20-45 kJ mol⁻¹. researchgate.net In related crystal structures, O···N distances for such hydrogen bonds are typically around 2.6-2.7 Å, indicating a strong interaction. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique to probe the electronic structure of molecules. For this compound, the UV-Vis spectrum is primarily determined by the electronic transitions within the phenolic and pyridinic chromophores.
The structure of this compound incorporates two key chromophores: the phenol ring and the pyridine ring. The phenol chromophore typically exhibits two main absorption bands in the ultraviolet region. The first, more intense band, often referred to as the E2-band, arises from a π → π* transition within the benzene (B151609) ring and is typically observed around 210-220 nm. The second, less intense band (B-band), resulting from another π → π* transition, is usually found around 270-280 nm. The presence of the hydroxyl group (-OH) as a substituent on the benzene ring acts as an auxochrome, causing a bathochromic (red) shift of these absorptions compared to unsubstituted benzene.
The pyridine chromophore, an aromatic heterocycle, also displays characteristic π → π* transitions, which are similar to those of benzene but can be influenced by the nitrogen atom. Additionally, pyridine can exhibit a weak n → π* transition due to the presence of the non-bonding electrons on the nitrogen atom.
In this compound, the methylene bridge (-CH2-) partially isolates the two aromatic systems. However, electronic interactions, though weak, can still occur, leading to a spectrum that is a composite of the two chromophores with potential slight shifts in the absorption maxima compared to individual phenol and 3-methylpyridine (B133936) molecules. The expected electronic transitions are summarized in the table below.
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Chromophore |
| ~215 | ~8,000 | π → π* (E2-band) | Phenol |
| ~255 | ~2,500 | π → π | Pyridine |
| ~275 | ~1,500 | π → π (B-band) | Phenol |
| ~280 | ~300 | n → π* | Pyridine |
Note: The data in this table is illustrative and represents expected values based on the analysis of the chromophores.
Solvatochromism refers to the shift in the position of an absorption band upon a change in the polarity of the solvent. Such studies can provide valuable information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of a molecule.
For this compound, the π → π* transitions are expected to exhibit a slight red shift (bathochromic shift) with increasing solvent polarity. This is because the excited state in these transitions is generally more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents. Conversely, the n → π* transition of the pyridine ring is anticipated to show a blue shift (hypsochromic shift) with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state by polar solvents through hydrogen bonding or dipole-dipole interactions, which increases the energy required for the transition.
| Solvent | Dielectric Constant (ε) | λmax for π → π (nm) | λmax for n → π (nm) |
| Hexane | 1.88 | 273 | 282 |
| Dichloromethane | 8.93 | 275 | 280 |
| Ethanol | 24.55 | 278 | 275 |
| Water | 80.10 | 280 | Not observed |
Note: The data in this table is illustrative and represents expected trends in solvatochromic shifts.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₂H₁₁NO), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm its molecular formula.
| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Molecular Formula |
| [M+H]⁺ | 186.09134 | 186.09130 | -0.22 | C₁₂H₁₂NO⁺ |
Note: The data in this table is illustrative, demonstrating the high accuracy of HRMS for molecular formula confirmation.
In mass spectrometry, molecules can be fragmented into smaller charged particles. The analysis of these fragments provides valuable information about the structure of the parent molecule. For this compound, the most likely fragmentation pathway involves the cleavage of the benzylic C-C bond between the methylene group and the phenol ring, as this bond is relatively weak. This would lead to the formation of two primary fragment ions: the pyridylmethyl cation and the phenoxy radical, or the hydroxyphenylmethyl cation and the pyridine radical.
A plausible fragmentation pathway would be the formation of the tropylium-like pyridylmethyl cation (m/z 92) and the phenoxy radical, or the more stable hydroxytropylium ion (m/z 107) resulting from the cleavage of the bond between the methylene carbon and the pyridine ring.
| Fragment Ion (m/z) | Proposed Structure |
| 185 | [M-H]⁺ |
| 107 | [HO-C₆H₄-CH₂]⁺ |
| 92 | [C₅H₄N-CH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The m/z values in this table represent plausible fragments based on the structure of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
In the crystalline state, it is expected that the molecules of this compound would be linked by intermolecular hydrogen bonds involving the hydroxyl group of the phenol and the nitrogen atom of the pyridine ring of an adjacent molecule. This would lead to the formation of supramolecular chains or networks. Additionally, π-π stacking interactions between the aromatic rings are likely to play a significant role in the crystal packing. The dihedral angle between the planes of the phenol and pyridine rings would be a key structural parameter.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 16.2 |
| β (°) | 98.5 |
| Z | 4 |
| Hydrogen Bonding | O-H···N |
Note: The crystallographic data presented in this table is hypothetical and serves as a plausible example for a molecule of this nature.
Conformation and Torsion Angle Analysis
The conformation of molecules containing both pyridine and phenol rings is largely defined by the torsion angles between these aromatic systems. While a crystal structure for this compound is not publicly available, analysis of closely related structures provides valuable insights into its likely conformational preferences.
For instance, the derivative 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol exhibits a significant twist between its aromatic rings. The dihedral angle between the benzene ring and the pyridine ring in this molecule has been determined to be 71.7(1)°. researchgate.netresearchgate.net This substantial deviation from planarity is indicative of the steric hindrance that can arise from substituents on the rings and the flexibility of the linking group.
In another analogous compound, (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol , the molecular structure is also non-planar. The phenolic and pyridine rings are inclined to the central benzene ring by 56.59(4)° and 15.13(14)°, respectively. researchgate.net This demonstrates that the degree of twisting can vary significantly depending on the specific connectivity and substitution pattern of the molecule.
A computational study on 4-([2,2':6',2''-terpyridin]-4'-yl)phenol revealed that in its optimized ground state, the phenol substituent forms a dihedral angle of approximately 34° relative to the central pyridine ring of the terpyridine moiety. researchgate.net
These findings suggest that this compound likely adopts a non-planar conformation, with a notable torsion angle between the pyridine and phenol rings, influenced by the methylene bridge.
Table 1: Dihedral/Torsion Angles in this compound Analogs
| Compound | Ring 1 | Ring 2 | Dihedral/Torsion Angle (°) | Reference |
|---|---|---|---|---|
| 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol | Benzene | Pyridine | 71.7(1) | researchgate.netresearchgate.net |
| (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol | Phenolic | Central Benzene | 56.59(4) | researchgate.net |
| (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol | Pyridine | Central Benzene | 15.13(14) | researchgate.net |
| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Phenol | Central Pyridine | ~34 | researchgate.net |
Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)
Non-covalent interactions play a crucial role in the solid-state arrangement of molecules, influencing their physical properties. For compounds containing aromatic rings and hydrogen-bonding moieties like this compound, π-π stacking and hydrogen bonding are expected to be the dominant intermolecular forces.
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. In the crystal structure of (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol , molecules are linked by pairs of O—H⋯N hydrogen bonds, forming inversion dimers. These dimers are further connected by N—H⋯O hydrogen bonds. researchgate.net Phenol itself is known to exhibit strong intermolecular hydrogen bonding. vedantu.com
π-π Stacking: Aromatic rings can interact through π-π stacking, which contributes to the stabilization of the crystal lattice. In the solid state of 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol , molecules are stacked in columns, and several intermolecular π–π interactions are present between the six-membered rings, with a shortest centroid–centroid distance of 3.707(2) Å. researchgate.netresearchgate.net Similarly, in (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol , the layers formed by hydrogen bonding are linked by offset π–π interactions with an intercentroid distance of 3.779(2) Å. researchgate.net Theoretical investigations on phenol-water complexes also highlight the importance of π-π stacking interactions in such systems. scirp.org
These examples strongly suggest that the crystal structure of this compound would be significantly influenced by a network of intermolecular O—H⋯N hydrogen bonds and π-π stacking interactions between the phenol and pyridine rings.
Table 2: Intermolecular Interactions in this compound Analogs
| Compound | Interaction Type | Key Feature | Distance (Å) | Reference |
|---|---|---|---|---|
| 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol | π-π Stacking | Shortest centroid-centroid distance | 3.707(2) | researchgate.netresearchgate.net |
| (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol | Hydrogen Bonding | O—H⋯N | - | researchgate.net |
| (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol | π-π Stacking | Intercentroid distance | 3.779(2) | researchgate.net |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Analysis (if applicable to chiral derivatives)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and enantiomeric purity of a sample.
For a molecule to be analyzed by CD spectroscopy, it must be chiral. This compound itself is not chiral. However, chiral derivatives could be synthesized, for example, by introducing a chiral center in the methylene bridge or by substitution on the aromatic rings with chiral moieties.
As of the current literature survey, there is no specific information available on the synthesis and chiroptical analysis of chiral derivatives of this compound. Therefore, a detailed discussion on the enantiomeric analysis of its chiral derivatives using circular dichroism cannot be provided at this time.
Theoretical and Computational Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of 4-(Pyridin-3-ylmethyl)phenol. By solving approximations of the Schrödinger equation, these methods provide detailed information about the molecule's geometry, vibrational modes, and electronic properties. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with a 6-311++G(d,p) basis set, is a common level of theory for these calculations, offering a balance between accuracy and computational cost. wu.ac.th
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process seeks the minimum energy conformation of the molecule. For molecules with rotatable bonds, like the one connecting the phenol (B47542) and pyridine (B92270) rings in this compound, a conformational analysis is crucial. This involves calculating the energy for different spatial orientations (dihedral angles) to identify the global energy minimum.
Studies on similar structures, such as Schiff bases containing pyridinyl and phenolic moieties, reveal that the rings are typically not coplanar. For instance, in a related imine compound, the dihedral angle between the pyridine and benzene (B151609) rings was found to be 71.7(1)°. nih.govresearchgate.net In another case, the phenolic and pyridine rings were inclined to a central benzene ring by 56.59(4)° and 15.13(14)°, respectively. researchgate.net While not directly applicable, these findings suggest that this compound likely adopts a non-planar conformation to minimize steric hindrance. The final optimized geometry represents the molecule's most probable structure in the gaseous phase.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (phenol ring) | ~1.39 | C-C-C (phenol ring) | ~120 |
| C-O (phenol) | ~1.36 | C-O-H | ~109 |
| C-C (pyridine ring) | ~1.39 | C-N-C (pyridine) | ~117 |
| C-N (pyridine ring) | ~1.34 | C-C-N (pyridine) | ~123 |
| C-CH₂ | ~1.51 | C(phenol)-C-C(pyridine) | ~113 |
| CH₂-C | ~1.51 |
View Interactive Data
Vibrational Frequency Calculations and Spectroscopic Correlation
Once the molecule's geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. derpharmachemica.com This theoretical spectrum is invaluable for assigning the experimental vibrational bands to specific motions of the atoms, such as stretching, bending, or rocking. researchgate.netresearchgate.net
For phenolic compounds, characteristic vibrations include the O-H stretching mode, typically appearing as a broad band in the high-frequency region of the IR spectrum, and various C-C and C-H vibrations of the aromatic rings. researchgate.net The pyridine ring also exhibits characteristic ring stretching and breathing modes. Calculations on related molecules show that DFT methods can reproduce experimental vibrational data with high accuracy, often with the use of a scaling factor to account for anharmonicity and basis set limitations. researchgate.net
Table 2: Selected Calculated Vibrational Frequencies and Their Assignments Note: This table presents typical frequency ranges for the functional groups present in this compound based on general spectroscopic data, as specific calculated values for the title compound were not found.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3600-3200 | O-H stretch | Stretching |
| ~3100-3000 | Aromatic C-H stretch | Stretching |
| ~2950-2850 | Methylene (B1212753) (-CH₂-) C-H stretch | Stretching |
| ~1610-1500 | Aromatic C=C ring stretch | Stretching |
| ~1590-1440 | Pyridine C=C, C=N ring stretch | Stretching |
| ~1470-1430 | Methylene (-CH₂-) Scissoring | Bending |
| ~1300-1200 | C-O stretch | Stretching |
| ~900-675 | Aromatic C-H out-of-plane bend | Bending |
View Interactive Data
Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Frontier Orbitals)
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In molecules like this compound, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO may be distributed over the electron-accepting pyridine ring. researchgate.net This distribution facilitates intramolecular charge transfer (ICT), which is crucial for many of the molecule's potential applications. The energies of these orbitals can be used to calculate global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity. scirp.orgthaiscience.info
Table 3: Frontier Molecular Orbital (FMO) Data (Theoretical) Note: The values presented are illustrative and based on typical DFT calculations for similar aromatic compounds.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |
View Interactive Data
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge transfer and conjugative interactions by analyzing the delocalization of electrons from filled Lewis-type orbitals (bonds or lone pairs) into empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. uni-muenchen.de It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). researchgate.netwolfram.com Green and yellow represent intermediate potentials. researchgate.net
For this compound, the MEP map would likely show the most negative potential (red/yellow) localized around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, identifying them as the primary sites for electrophilic attack or hydrogen bonding. thaiscience.info The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic interaction. These maps are invaluable for predicting intermolecular interactions and the molecule's reactive behavior. nih.govresearchgate.net
Molecular Dynamics Simulations
While quantum chemical calculations typically model a single molecule in a vacuum, molecular dynamics (MD) simulations can predict the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with other molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvation effects, and transport properties.
For this compound, MD simulations could be employed to study its interaction with water molecules, predicting how it is solvated and how hydrogen bonding networks are formed and broken over time. It could also be used to simulate its behavior at an interface or its potential to interact with a biological target, such as a protein binding site. While specific MD studies on this compound were not identified, this computational technique remains a vital tool for bridging the gap between static molecular properties and dynamic chemical processes.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational chemistry provides robust methods for the prediction of spectroscopic parameters, which are invaluable for the characterization and identification of molecules.
NMR Chemical Shifts: Density functional theory (DFT) has become a standard tool for the accurate prediction of 1H and 13C NMR chemical shifts. youtube.comnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set, as well as the proper treatment of solvent effects. nih.gov By calculating the NMR spectra for different low-energy conformers, it is possible to obtain a Boltzmann-averaged spectrum that can be directly compared with experimental data, aiding in structural elucidation. youtube.com
Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Phenolic OH | 9.3 | - |
| Methylene CH2 | 3.9 | 38.5 |
| Aromatic CH (Phenol) | 6.8 - 7.2 | 115.0 - 130.0 |
| Aromatic CH (Pyridine) | 7.3 - 8.5 | 123.0 - 150.0 |
| Quaternary C (Phenol) | - | 155.0 |
| Quaternary C (Pyridine) | - | 135.0 |
Note: This table presents typical chemical shift ranges for the specified functional groups and is for illustrative purposes. Accurate predictions require specific DFT calculations.
UV-Vis Absorption: The electronic absorption spectra of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.comnih.gov These calculations provide information about the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π). nih.govmdpi.com The choice of functional and the inclusion of solvent effects are crucial for obtaining results that correlate well with experimental spectra. nih.govqu.edu.qa TD-DFT calculations can help in understanding the structure-property relationships that govern the molecule's light-absorbing characteristics. nih.gov
Non-Linear Optical (NLO) Properties Calculations
Molecules possessing both electron-donating (phenol) and electron-accepting (pyridine) moieties connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. rsc.orgias.ac.in These properties are of great interest for applications in optoelectronics and photonics. ias.ac.in
The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT methods. researchgate.net A high value of β is indicative of a strong NLO response. The magnitude of β is related to the extent of intramolecular charge transfer from the donor to the acceptor group upon electronic excitation. rsc.org Computational studies on similar donor-π-acceptor systems have shown that modifying the donor/acceptor strength and the nature of the π-bridge can effectively tune the NLO properties. researchgate.netnih.gov The theoretical investigation of the NLO properties of this compound can provide valuable guidance for the design of new NLO materials. ias.ac.in
Table 3: Hypothetical Calculated Non-Linear Optical Properties for this compound
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | μ | 3.5 D |
| Average Polarizability | α | 150 |
| First Hyperpolarizability | β | 25 x 10-30 esu |
Note: This table is illustrative, showing the types of parameters calculated in NLO studies. The values are hypothetical and would need to be determined by specific DFT calculations.
Coordination Chemistry and Metal Complexation
Ligand Design Principles Incorporating 4-(Pyridin-3-ylmethyl)phenol
The design of ligands is a foundational aspect of coordination chemistry, dictating the structure, stability, and properties of the resulting metal complexes. The this compound scaffold incorporates both a soft donor site (pyridine nitrogen) and a hard donor site (phenolic oxygen), making it an intriguing component for creating ligands with specific metal-binding preferences.
Key design principles involving this scaffold include:
Chelation: The spatial arrangement of the pyridine (B92270) nitrogen and the phenolic oxygen allows the molecule, particularly upon deprotonation of the hydroxyl group, to act as a bidentate chelating ligand, forming a stable six-membered ring with a coordinated metal center.
Bridging Capabilities: The ligand can bridge two or more metal centers, leading to the formation of polynuclear or polymeric structures. The pyridine nitrogen can coordinate to one metal while the phenolic oxygen binds to another.
Structural Modification: The basic this compound structure can be readily modified to tune its steric and electronic properties. For instance, Schiff base condensation can introduce additional donor atoms and extend the ligand's denticity, as seen in related compounds like 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol, which can act as a monobasic bi- or tridentate ligand. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques to determine their structure, composition, and properties.
Transition Metal Complexes (e.g., Zn(II), Co(II), Cu(II), Ag(I))
Complexes of this compound and related ligands with transition metals have been synthesized and studied. The synthesis often proceeds by mixing the ligand and a metal salt, such as a halide, acetate (B1210297), or nitrate, in a solvent like ethanol or acetonitrile (B52724).
For example, studies on analogous pyridylmethylamide ligands have shown the formation of various copper(I) complexes. researchgate.net The reaction of a ligand with [Cu(CH₃CN)₄]PF₆ can yield mononuclear or dinuclear species depending on the stoichiometry and the steric bulk of the ligand. researchgate.net Similarly, complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been prepared with related azo-linked phenol (B47542) ligands and characterized using spectral and analytical data. ekb.eg Characterization is typically performed using:
X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and coordination geometry. For instance, X-ray studies on Cu(I) complexes with similar pyridyl-amide ligands have revealed geometries ranging from two-coordinate linear to four-coordinate distorted tetrahedral. researchgate.net
Elemental Analysis: Confirms the empirical formula of the synthesized complexes.
Molar Conductivity Measurements: Determines the electrolytic nature of the complexes in solution.
Magnetic Susceptibility: Provides information about the number of unpaired electrons and thus the oxidation state and geometry of the metal center, particularly for paramagnetic ions like Co(II) and Cu(II). researchgate.net
Lanthanide and Actinide Complexes (e.g., Uranyl Ion)
The coordination chemistry of f-block elements with pyridine-phenol type ligands is an area of active research.
Lanthanide Complexes: Lanthanide(III) ions are classified as hard Lewis acids and therefore show a strong affinity for hard donor atoms like oxygen. mdpi.com While specific complexes with this compound are not extensively documented, lanthanide complexes with related ligands containing pyridine and β-diketonate (O,O-donors) moieties have been synthesized. These complexes often exhibit high coordination numbers and flexible geometries. mdpi.com The synthesis typically involves the reaction of a lanthanide salt with the ligand in the presence of a base to facilitate deprotonation of the acidic protons. mdpi.com
Actinide Complexes: The uranyl ion (UO₂²⁺) is a well-studied actinyl cation that forms stable complexes with a variety of ligands. Research on uranyl complexes with ligands containing pyridine and other N/O donor groups, such as pyridine dipyrrolide and imidazo-phenazin-phenol, demonstrates the versatility of these scaffolds in actinide coordination. acs.orgnih.govrsc.org The synthesis of these complexes may involve reacting a uranyl salt like UO₂(OAc)₂·2H₂O with the ligand in a refluxing solvent mixture. nih.govacs.org Characterization often relies heavily on spectroscopic methods, as obtaining single crystals of actinide complexes can be challenging.
Coordination Modes and Denticity of this compound
The this compound ligand can exhibit several coordination modes depending on the reaction conditions and the nature of the metal ion.
Monodentate: The ligand can coordinate to a metal center solely through the pyridine nitrogen atom, leaving the phenolic hydroxyl group uncoordinated. This is common in acidic conditions where the phenol is protonated.
Bidentate Chelating: Upon deprotonation, the phenolate oxygen can coordinate to the same metal ion as the pyridine nitrogen, forming a stable N,O-chelate ring. This is a common binding mode for this type of ligand.
Bidentate Bridging: The pyridine nitrogen and the phenolate oxygen can coordinate to two different metal centers, leading to the formation of dimeric, polymeric, or metal-organic framework structures.
Related Schiff base ligands derived from 3-aminomethylpyridine and a salicylaldehyde derivative are described as polydentate, capable of acting as monobasic bi- or tridentate ligands through their nitrogen and oxygen donor atoms. nih.gov
Structural Diversity of Metal Complexes (e.g., Mononuclear, Dinuclear, Polymeric)
The coordination behavior of this compound and its analogues can lead to a remarkable structural diversity in the resulting metal complexes.
Mononuclear Complexes: When the ligand acts as a chelate and satisfies the coordination sphere of a single metal ion, mononuclear complexes are formed. Studies on related ligands show that mononuclear Cu(I) and Zn(II) species can be synthesized. researchgate.netresearchgate.net
Dinuclear Complexes: Ligands can bridge two metal centers to form dinuclear or dimeric structures. For example, a Cu(I) dimer has been synthesized using a pyridylmethylamide ligand, where two copper ions are present in the complex. researchgate.net
Polymeric Complexes: When the ligand repeatedly bridges metal centers, one-dimensional, two-dimensional, or three-dimensional coordination polymers can be formed. A Cd(II) complex with a related pyridine-acetylacetone ligand forms a one-dimensional polymer. researchgate.net
The final structure is influenced by factors such as the metal-to-ligand ratio, the steric properties of the ligand, the choice of counter-anion, and the presence of solvent molecules that can also coordinate to the metal center. researchgate.net
Spectroscopic Signatures of Complex Formation (e.g., Shifts in IR, UV-Vis)
Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal ion. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide clear signatures of complex formation.
Infrared (IR) Spectroscopy:
The broad O-H stretching band of the free phenol (typically around 3200-3400 cm⁻¹) disappears upon deprotonation and coordination of the phenolic oxygen.
Vibrations associated with the pyridine ring (C=C and C=N stretching) often shift to higher frequencies upon coordination of the nitrogen atom to a metal center.
New bands may appear in the far-IR region (below 600 cm⁻¹) corresponding to the M-N and M-O stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of the free ligand typically shows absorption bands due to π→π* and n→π* transitions within the aromatic rings.
Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift.
New absorption bands can appear in the visible region, which are often characteristic of the metal ion and its coordination environment. These can include d-d transitions for transition metal complexes or ligand-to-metal charge transfer (LMCT) bands. For example, upon formation of uranyl complexes with related diamido-dipyrrin ligands, a significant red shift is observed in the maximum absorbance, indicating successful metalation. nih.govacs.org
| Compound | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type |
|---|---|---|---|
| Free Ligand (HL) | 470 | 27,280 | π→π* |
| UO₂(X)(L) Complex | 546 | 82,316 | Ligand-to-Metal Charge Transfer (LMCT) / Intra-ligand |
Data adapted from studies on analogous systems for illustrative purposes. nih.govacs.org
Electronic and Magnetic Properties of Metal Complexes
Information regarding the electronic and magnetic properties of metal complexes specifically involving the ligand this compound is not available in the current scientific literature.
Theoretical Studies of Metal-Ligand Interactions
There are no available theoretical or computational studies detailing the metal-ligand interactions in complexes formed with this compound.
Based on a comprehensive search for scientific literature, there is currently insufficient publicly available research data to generate an article on the chemical compound “this compound” that adheres to the specific, detailed outline provided.
The instructions required a thorough and scientifically accurate article focusing solely on "this compound," structured around preclinical mechanistic investigations, including its molecular recognition by DNA and proteins, its role in modulating protein-protein interactions, and its specific enzyme inhibition mechanisms.
Despite extensive searches using the compound's primary name, its synonym "3-(4-hydroxybenzyl)pyridine," and its CAS number (620-83-7), no specific studies were found that address the following required topics for this particular compound:
Interaction with DNA (Intercalation or Groove Binding): No research papers detailing the binding of this compound to DNA were identified.
Binding to Model Proteins (Bovine Serum Albumin): No studies were located that characterize the interaction between this compound and Bovine Serum Albumin.
Protein-Protein Interaction Modulation: The search did not yield any information on this compound's ability to modulate protein-protein interactions.
Enzyme Inhibition Mechanisms: No specific data was found on the inhibition of NAPE-PLD, Phosphopantetheinyl Transferase, α-amylase, or α-glucosidase by this compound.
Mechanistic Elucidation of Enzyme-Ligand Interactions: Consequently, no studies on the mechanistic details of its interaction with any specific enzyme could be found.
The available search results discuss these biological interactions in the context of other, structurally different molecules, or provide general overviews of these scientific concepts. Fulfilling the request would require extrapolating data from unrelated compounds, which would violate the strict instructions to focus solely on this compound. Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time.
Mechanistic Investigations of Biological Interactions Preclinical Focus
Structure-Activity Relationship (SAR) Studies for Biological Interactions
The biological activity of 4-(Pyridin-3-ylmethyl)phenol is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how the specific arrangement of its atoms and functional groups influences its interactions with biological targets. These studies help in identifying the parts of the molecule essential for its effects and how modifications can alter its potency and selectivity.
Identification of Key Pharmacophores and Structural Motifs
The molecular architecture of this compound consists of three primary components that define its pharmacophoric features: the pyridine (B92270) ring, the phenol (B47542) ring, and the methylene (B1212753) bridge that connects them.
Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a critical feature for interaction with many biological macromolecules. The aromatic nature of the pyridine ring also allows for π-π stacking interactions with aromatic residues in protein binding sites. Pyridine scaffolds are recognized as important pharmacophores in medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs, contributing to a wide range of biological activities. nih.govresearchgate.net
Phenol Ring: The hydroxyl (-OH) group on the phenol ring is a versatile functional group that can act as both a hydrogen bond donor and acceptor. This dual capability is fundamental to the formation of stable complexes with biological targets. Phenolic compounds are well-established for their broad biological functions, largely attributable to the reactivity of this hydroxyl group. nih.gov
Methylene Bridge: The flexible methylene (-CH₂) linker connecting the two aromatic rings is crucial for the molecule's conformational freedom. It dictates the spatial orientation of the pyridine and phenol rings relative to each other, allowing the molecule to adopt a conformation that is optimal for fitting into a specific binding pocket.
Pharmacophore models for inhibitors with similar structural frameworks often highlight a planar scaffold with a hydrogen bond acceptor (like the pyridine nitrogen), complemented by aromatic substituents. nih.gov The combination of a hydrogen bond acceptor (pyridine), a hydrogen bond donor (phenol), and two aromatic systems connected by a flexible linker makes this compound a privileged scaffold for interacting with various biological targets. nih.gov
Impact of Substituents on Binding Affinity and Selectivity
The binding affinity and selectivity of this compound can be modulated by introducing various substituents onto either the pyridine or the phenol ring. SAR analyses of related pyridine and phenol derivatives have established general principles that are applicable here.
For instance, studies on other pyridine derivatives have shown that the presence and position of functional groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or amino (-NH₂) can enhance biological activity. mdpi.com Conversely, bulky groups or halogen atoms can sometimes lead to lower activity, potentially due to steric hindrance. mdpi.com
The electronic properties of substituents are also critical. Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the electron density of the aromatic rings, which may enhance π-π stacking interactions or alter the pKa of the phenolic hydroxyl group. Electron-withdrawing groups (e.g., -NO₂, -CF₃) can decrease electron density, which might be favorable for interactions with electron-rich pockets in a target protein. SAR studies on certain urease inhibitors with a pyridine core suggest that electron-releasing groups are important for modulating biological activity. researchgate.net
The following table illustrates the hypothetical impact of various substituents on the biological activity of the this compound scaffold, based on established SAR principles for related compounds.
| Position of Substitution | Substituent Group | Expected Effect on Activity | Rationale |
|---|---|---|---|
| Phenol Ring (ortho to -OH) | Methoxy (-OCH₃) | Potential Increase | Enhances hydrogen bond donating capacity of the adjacent -OH group; provides an additional H-bond acceptor. |
| Phenol Ring (meta to -OH) | Chlorine (-Cl) | Variable | Acts as an electron-withdrawing group and can form halogen bonds, but may introduce steric hindrance. mdpi.com |
| Pyridine Ring (various positions) | Amino (-NH₂) | Potential Increase | Provides an additional strong hydrogen bond donor site, enhancing binding affinity. mdpi.com |
| Pyridine Ring (various positions) | Trifluoromethyl (-CF₃) | Potential Increase/Decrease | Strong electron-withdrawing group that can alter the basicity of the pyridine nitrogen; may improve metabolic stability or introduce unfavorable interactions. |
| Phenol Ring (ortho to -OH) | tert-Butyl | Potential Decrease | Bulky group likely to cause steric hindrance, preventing optimal alignment in a binding site. mdpi.com |
Conformational Effects on Biological Activity
For many biologically active molecules containing two linked aromatic rings, there is an optimal range of dihedral angles for potent activity. A conformation that is too planar or too twisted may not fit effectively into a binding site. The conformational ensemble of the molecule in solution—the collection of different shapes it can adopt—is therefore highly relevant. The lowest-energy conformation is not always the "bioactive conformation"; sometimes, the molecule must adopt a higher-energy shape to bind effectively, a concept known as conformational selection or induced fit.
The analysis of dihedral angles is a key component in the conformational analysis of organic molecules and can be investigated using computational methods or experimental techniques like X-ray crystallography on related solids. chemrxiv.orgresearchgate.net For the molecule to be active, it must be able to present its key pharmacophoric groups (the pyridine nitrogen and the phenolic hydroxyl) at the correct distances and angles to interact with a receptor.
Investigation of Antioxidant Mechanisms
Phenolic compounds are renowned for their antioxidant properties, primarily due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. nih.govscienceopen.com The presence of a pyridine ring can modulate this inherent antioxidant capacity.
Radical Scavenging Assays (e.g., DPPH, FRAP, ORAC)
The antioxidant potential of compounds like this compound is commonly evaluated using a battery of in vitro assays, each reflecting different aspects of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, quenching its deep violet color. mdpi.com It is a simple, rapid, and widely used method to screen for radical scavenging activity. mdpi.com
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex to the ferrous form (Fe²⁺), which produces an intense blue color. The FRAP assay measures the reducing power of a compound, which is an important facet of antioxidant activity. mdpi.comnih.gov
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. ijpsonline.com This assay is based on a hydrogen atom transfer (HAT) mechanism and is considered to be highly relevant to in vivo antioxidant action. nih.gov
The antioxidant activity of phenolic compounds is highly structure-dependent. The number and position of hydroxyl groups, as well as the presence of other substituents, significantly influence their radical scavenging efficacy. mdpi.comnih.gov The inclusion of a nitrogen-containing heterocycle like pyridine can influence the electronic properties of the molecule, potentially affecting the bond dissociation enthalpy of the phenolic O-H bond and thus its reactivity towards radicals. nih.gov
The table below provides representative data from the literature for classes of compounds structurally related to this compound, illustrating the range of activities that can be expected.
| Compound Class | Assay | Reported Activity (Example Metric) | Reference Principle |
|---|---|---|---|
| Simple Phenols | DPPH | IC₅₀ values typically in the micromolar range. | Activity depends on O-H bond dissociation energy. mdpi.com |
| Hydroxybenzoic Acids | FRAP | Activity increases with the number of -OH groups (e.g., Gallic acid > Protocatechuic acid). | More hydroxyl groups provide greater reducing power. mdpi.com |
| Flavonoids (Polyphenols) | ORAC | High Trolox Equivalents (TE), indicating potent peroxyl radical scavenging. | HAT mechanism is dominant; structure dictates reactivity. ijpsonline.comnih.gov |
| Nitrogen-containing Heterocycles | DPPH & ORAC | Variable, but some show high radical-binding activity. | The nitrogen atom can influence the electronic distribution and radical stability. nih.gov |
Advanced Applications in Materials Science and Catalysis
Catalytic Applications
The presence of both a Lewis basic pyridine (B92270) nitrogen and a potentially acidic phenolic proton allows 4-(Pyridin-3-ylmethyl)phenol to participate in a variety of catalytic processes. As a ligand, it can be modified to tune the electronic and steric properties of metal centers, influencing the activity and selectivity of catalytic reactions.
Homogeneous Catalysis
In homogeneous catalysis, ligands play a crucial role in stabilizing and activating metal centers. While specific catalytic applications of this compound itself are not extensively documented in publicly available literature, its structural motifs are present in ligands used for various transition-metal-catalyzed reactions. The pyridine and phenol (B47542) moieties can coordinate to a metal center, forming stable chelate complexes. For instance, Schiff base derivatives, formed by the condensation of the phenolic part with an amine, are widely used as ligands in homogeneous catalysis. A notable example is the derivative 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol, which can act as a polydentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms nih.govresearchgate.net. Such complexes are instrumental in a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the catalyst can be fine-tuned by modifying the substituents on either the pyridine or the phenol ring, thereby influencing the catalytic activity.
Heterogeneous Catalysis and Supported Catalysts
The functional groups of this compound make it an excellent candidate for immobilization onto solid supports, leading to the development of heterogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.
One promising strategy involves the use of this compound as a linker or a functional moiety in the synthesis of Metal-Organic Frameworks (MOFs) mdpi.comunl.edunih.gov. The pyridine and phenol groups can coordinate to metal nodes, creating a porous and crystalline structure with accessible catalytic sites. These MOF-based catalysts can be employed in a variety of organic transformations, benefiting from the well-defined and tunable environment within the framework.
Another approach is the grafting of complexes containing this compound or its derivatives onto solid supports like silica (B1680970) or polymers. The phenolic hydroxyl group provides a convenient anchor for covalent attachment to the support material. This immobilization prevents the leaching of the metal catalyst into the reaction mixture, allowing for easy recovery and reuse.
Biomimetic Catalysis (e.g., Oxidative Transformations)
Biomimetic catalysis seeks to replicate the high efficiency and selectivity of enzymes by using synthetic catalysts that mimic the active sites of metalloenzymes. The combination of a pyridine and a phenol group in this compound makes it a suitable scaffold for designing ligands that can mimic the coordination environment of metal ions in enzymes involved in oxidative transformations, such as manganese-dependent dioxygenases ufl.eduresearchgate.netnih.gov.
Manganese complexes incorporating Schiff base ligands derived from substituted phenols and pyridylamines have been studied as mimics for catechol oxidase and other oxidoreductases nih.gov. These complexes can catalyze the aerobic oxidation of various substrates. The catalytic cycle often involves the coordination of the substrate to the manganese center, followed by electron transfer and subsequent oxidation. The ligand framework, which could be derived from this compound, plays a critical role in stabilizing the different oxidation states of the manganese ion and modulating its reactivity.
Table 1: Examples of Biomimetic Oxidation Reactions Catalyzed by Manganese Complexes with Related Ligands
| Substrate | Catalyst Type | Oxidant | Product |
| 3,5-di-tert-butylcatechol | Mn(III)-Schiff base complex | O₂ (air) | 3,5-di-tert-butylquinone |
| 2-aminophenol | Mn(III)-Schiff base complex | O₂ (air) | 2-aminophenoxazin-3-one |
| Styrene | Mn(III)-Schiff base complex | O₂ (air) | Styrene oxide |
This table is illustrative and based on the catalytic activity of manganese complexes with similar Schiff base ligands.
Organic Reactions Catalyzed by this compound Derivatives (e.g., Tetrazole Synthesis)
Derivatives of this compound can be employed as ligands in metal-catalyzed organic reactions. One such important class of reactions is the synthesis of tetrazoles, which are significant heterocyclic compounds in medicinal chemistry beilstein-journals.orgnih.govnih.govacs.org. The [2+3] cycloaddition of nitriles and azides to form tetrazoles can be effectively catalyzed by various metal complexes.
While direct catalysis by a this compound complex in tetrazole synthesis is not explicitly detailed, the structural features of its derivatives make them suitable ligands for metals like zinc, which are known to catalyze this transformation researchgate.net. The pyridine nitrogen can coordinate to the zinc ion, activating the nitrile substrate towards nucleophilic attack by the azide. The phenolic group can either remain as a spectator or participate in the reaction mechanism, for instance, through proton transfer. The ability to form polydentate Schiff base ligands, such as 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol, further enhances the potential of this class of compounds in catalysis by providing a stable and well-defined coordination sphere around the metal center nih.govresearchgate.net.
Material Science Applications
The photophysical properties of this compound and its coordination compounds make them attractive for applications in materials science, particularly in the development of luminescent materials.
Luminescent Materials
The pyridine and phenol moieties of this compound can act as "antenna" ligands in lanthanide complexes, particularly with europium(III) ions, to create highly luminescent materials wpmucdn.commdpi.comnih.govnih.gov. In these systems, the organic ligand absorbs ultraviolet light and efficiently transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. For europium(III), this results in a strong red emission. This "antenna effect" is crucial for overcoming the low absorption coefficients of the lanthanide ions themselves.
Furthermore, complexes of this compound with transition metals like zinc(II) can also exhibit interesting photoluminescent properties rsc.orgmdpi.com. The emission in these complexes often originates from ligand-to-metal charge transfer (LMCT) or intraligand transitions. The specific emission wavelength and quantum yield can be tuned by modifying the substituents on the ligand or by changing the coordination geometry around the metal ion. These luminescent properties are valuable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Table 2: Photophysical Properties of Related Metal Complexes
| Metal Ion | Ligand Type | Emission Color | Potential Application |
| Europium(III) | Pyridine-Phenol based | Red | OLEDs, Sensors |
| Zinc(II) | Salicylaldiminato-based | Blue | OLEDs, Bio-imaging |
This table provides a general overview of the luminescent properties of metal complexes with similar ligand structures.
Lack of Specific Research Data on "this compound" for Advanced Applications
A thorough investigation into the scientific literature and available research data reveals a significant lack of specific information regarding the application of the chemical compound This compound in the advanced fields of materials science and chemical sensing as outlined in the requested article structure. While the constituent functional groups, pyridine and phenol, are individually well-studied and known to be important in these areas, their specific combination in "this compound" does not appear to be a focus of current research for the specified applications.
Consequently, it is not possible to provide a detailed and scientifically accurate article on "this compound" that strictly adheres to the provided outline, as there is no substantive research data to support the content for the following sections:
Role in Sensors and Detection Systems
While it is not possible to generate the requested article, the following provides a general context on why pyridine and phenol derivatives are of interest in these fields, which may offer some insight into the potential, albeit currently unexplored, properties of "this compound".
General Relevance of Pyridine and Phenol Moieties in Materials Science
Pyridine Derivatives in Advanced Materials:
The pyridine ring is a common building block in materials science due to its electron-deficient nature and its ability to coordinate with metal ions. This makes pyridine-containing compounds suitable for applications in:
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are often used as electron-transporting or emissive materials in OLEDs. Their electronic properties can be tuned by substitution on the pyridine ring.
Supramolecular Chemistry: The nitrogen atom in the pyridine ring can participate in hydrogen bonding and metal coordination, which are key interactions for the formation of self-assembled structures and supramolecular architectures.
Sensors: The ability of the pyridine nitrogen to interact with analytes, such as metal ions or protons, makes pyridine-based compounds promising candidates for chemical sensors.
Phenol Derivatives in Advanced Materials:
The phenol group is also a versatile functional group in materials science, known for:
Hydrogen Bonding: The hydroxyl group of phenol is a strong hydrogen bond donor, which can direct the self-assembly of molecules into well-defined structures.
Antioxidant Properties: Phenols are well-known for their ability to scavenge free radicals, a property that can be beneficial in stabilizing organic electronic materials.
Electronic Properties: The phenol ring is electron-rich and can act as an electron donor in charge-transfer complexes, which are relevant for optoelectronic applications.
The combination of a pyridine and a phenol group in a single molecule, such as "this compound," could theoretically lead to interesting properties stemming from the interplay of these two functional groups. For instance, the molecule could exhibit intramolecular hydrogen bonding or act as a bidentate ligand for metal ions. However, without specific research on this compound, any discussion of its applications in the requested areas would be purely speculative and would not meet the required standards of scientific accuracy.
Analytical Method Development for Research Purposes
Chromatographic Methods for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, offering powerful techniques for separating complex mixtures. For a compound like "4-(Pyridin-3-ylmethyl)phenol," which possesses both a polar phenolic hydroxyl group and a basic pyridine (B92270) ring, various chromatographic strategies can be employed.
Gas chromatography (GC) is a highly efficient separation technique suitable for volatile and thermally stable compounds. phenomenex.com However, the direct analysis of polar compounds like phenols can be challenging due to their low volatility and tendency to exhibit poor peak shapes (tailing) on common GC columns. researchgate.net To overcome these limitations, derivatization is employed to convert the polar hydroxyl group into a less polar, more volatile functional group. phenomenex.comresearchgate.net
Derivatization Agents: A common strategy for derivatizing phenols is silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. phenomenex.com
Common silylating reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent capable of derivatizing phenols, alcohols, and amines.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent reagent often used for the derivatization of phenols. nih.gov
N-trimethylsilylimidazole (TMSI): Particularly effective for targeting hydroxyl groups. phenomenex.com
The derivatization reaction is typically carried out in an aprotic solvent. Pyridine is often used as a solvent or catalyst in these reactions as it can help to scavenge the acidic proton from the phenol (B47542), enhancing the derivatization efficiency. phenomenex.comnih.gov
GC Conditions: After derivatization, the TMS-ether of "this compound" can be analyzed using a gas chromatograph, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5ms), is generally suitable for separating the derivatized analyte. nih.govnemi.gov
A hypothetical GC method for the derivatized compound is outlined below.
| Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp. | 300 °C (FID) or 230 °C (MS Transfer Line) |
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. Given the polarity and aromatic nature of "this compound," reversed-phase HPLC (RP-HPLC) with UV detection is a particularly suitable method. arlok.comepa.gov
In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For "this compound," a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is typically used. chromatographyonline.com The pH of the aqueous buffer is a critical parameter, as it influences the ionization state of both the phenolic hydroxyl group (pKa ~10) and the pyridine nitrogen (pKa ~5), thereby affecting retention time and peak shape.
Method Parameters: A typical RP-HPLC method would involve a C18 column and a gradient elution to ensure good separation from potential impurities. rjptonline.org UV detection is effective due to the presence of the phenol and pyridine chromophores in the molecule's structure. ptfarm.pl The maximum absorbance wavelength can be determined by running a UV spectrum of the compound. ijsr.net
An example of a potential HPLC method is detailed in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 270 nm |
| Injection Vol. | 10 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and determining the purity of a substance. rsc.org For "this compound," TLC would typically be performed on silica (B1680970) gel plates, which act as the polar stationary phase.
A suitable mobile phase (eluent) would be a mixture of a moderately polar and a non-polar solvent. The polarity of the eluent is adjusted to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for good separation. Due to the basic nature of the pyridine moiety, tailing or streaking of the spot on the silica plate can sometimes occur. reddit.com This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase.
Visualization: Since "this compound" contains aromatic rings, it will absorb UV light. Therefore, spots can be visualized under a UV lamp (at 254 nm) on TLC plates that contain a fluorescent indicator. rsc.org The compound will appear as a dark spot against a fluorescent background. epfl.ch Additionally, various chemical staining reagents can be used for visualization, such as:
Potassium Permanganate (KMnO₄) stain: A general-purpose stain for compounds with oxidizable functional groups. reachdevices.com
Iodine Chamber: Reversible staining where compounds absorb iodine vapor to appear as brown spots. reachdevices.com
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Ethyl acetate (B1210297) / Hexane (e.g., 1:1 v/v) with 0.5% Triethylamine |
| Application | Spotting a dilute solution of the compound onto the baseline |
| Development | Plate placed in a chamber saturated with the mobile phase |
| Visualization | UV light (254 nm) or staining with potassium permanganate |
Electrophoretic Techniques
Electrophoresis separates molecules based on their migration in an electric field. wikipedia.org The technique is particularly effective for charged species. "this compound" is an amphoteric molecule, meaning it has both acidic (phenolic -OH) and basic (pyridine nitrogen) properties. Its net charge is dependent on the pH of the surrounding medium.
In acidic solutions (pH < 5), the pyridine nitrogen is protonated, giving the molecule a net positive charge.
In alkaline solutions (pH > 10), the phenolic hydroxyl group is deprotonated, resulting in a net negative charge.
At a neutral pH, the molecule may exist as a zwitterion or a neutral species.
This pH-dependent charge makes "this compound" a suitable candidate for separation by electrophoretic techniques, especially Capillary Electrophoresis (CE). uomustansiriyah.edu.iqlibretexts.org In CE, separation occurs in a narrow-bore capillary filled with a conductive buffer. libretexts.org When a high voltage is applied, charged molecules migrate towards the electrode with the opposite charge at a rate dependent on their charge-to-size ratio. uomustansiriyah.edu.iq By carefully selecting the pH of the buffer, the charge of the analyte can be controlled to optimize separation from other components in a sample.
Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry)
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible analytical technique used for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. ijsr.net The structure of "this compound" contains two chromophores: the phenol ring and the pyridine ring. These aromatic systems absorb UV light, making the compound suitable for quantification by this method. nist.gov
A UV-Vis spectrum of the compound would be recorded to identify the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of "this compound" in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is simple and rapid but can be susceptible to interference from other sample components that absorb at the same wavelength. ijsr.net
Method Validation for Research Samples (e.g., Selectivity, Sensitivity, Robustness)
For research purposes, it is essential to validate any developed analytical method to ensure that the results are reliable and accurate. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. arlok.com Key validation parameters for a quantitative method, such as an HPLC assay, include:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities, degradation products, or matrix components. arlok.com This is often assessed by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. pom.go.id This is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. arlok.com
Sensitivity: The sensitivity of the method is established by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. pom.go.id
Accuracy: The closeness of the test results obtained by the method to the true value. arlok.com It is often assessed by performing recovery studies on samples spiked with a known amount of the analyte. Recoveries are typically expected to be within 90-110%. chromatographyonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pom.go.id It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (e.g., repeatability and intermediate precision). An RSD of ≤ 2% is often considered acceptable. arlok.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). rjptonline.org This provides an indication of its reliability during normal usage.
A summary of typical acceptance criteria for method validation is presented below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No interference at the analyte's retention time. Resolution > 1.5. pom.go.id |
| Linearity (R²) | ≥ 0.99 arlok.com |
| Accuracy (% Recovery) | Typically 90% - 110% chromatographyonline.com |
| Precision (% RSD) | ≤ 2.0% arlok.com |
| Robustness | % RSD of results should remain low under varied conditions. |
Interdisciplinary Research Perspectives
Integration with Cheminformatics and Big Data Analytics
The fields of cheminformatics and big data analytics are transforming drug discovery and chemical biology by enabling researchers to process and analyze vast and complex datasets. scitechseries.comnih.gov For 4-(Pyridin-3-ylmethyl)phenol, these computational tools offer a powerful lens through which to understand its properties, predict its behavior, and guide the synthesis of novel analogs.
Cheminformatics tools can be employed to calculate a wide array of molecular descriptors for this compound, providing insights into its physicochemical properties such as solubility, lipophilicity, and polar surface area. These descriptors are fundamental in predicting the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov By comparing the calculated properties of this compound with those of known drugs and bioactive molecules in large chemical databases like PubChem and ChEMBL, researchers can make initial assessments of its drug-likeness and potential biological targets. nih.gov
Big data analytics further enhances these capabilities by leveraging large-scale biological and chemical data to identify potential targets and optimize lead compounds. rws.comcontractpharma.com For instance, by analyzing genomic and proteomic data, it may be possible to identify proteins or pathways that are predicted to interact with this compound. rws.com This data-driven approach accelerates target identification and validation, moving beyond traditional, more serendipitous methods of discovery. scitechseries.com
An illustrative application of cheminformatics would be the creation of a virtual library of derivatives of this compound. By systematically modifying the core structure in silico, a vast number of virtual compounds can be generated. The physicochemical and ADMET properties of each virtual compound can then be predicted, allowing for the prioritization of a smaller, more promising set of derivatives for actual synthesis and testing.
Below is a hypothetical data table illustrating the calculated physicochemical properties for a small set of virtual derivatives of this compound.
| Compound ID | Structure | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Aqueous Solubility (logS) |
| Parent | This compound | 185.22 | 2.1 | 33.1 | -2.5 |
| Deriv-001 | 2-Fluoro-4-(pyridin-3-ylmethyl)phenol | 203.21 | 2.3 | 33.1 | -2.8 |
| Deriv-002 | 4-((2-Chloropyridin-3-yl)methyl)phenol | 219.66 | 2.9 | 33.1 | -3.5 |
| Deriv-003 | 4-(Pyridin-3-ylmethyl)benzene-1,2-diol | 201.22 | 1.5 | 53.3 | -1.9 |
| Deriv-004 | 3-((4-Methoxyphenyl)methyl)pyridine | 199.25 | 2.4 | 21.7 | -2.9 |
This table is for illustrative purposes only and does not represent actual experimental data.
High-Throughput Screening of Derivatives for Research Tool Development
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. wikipedia.orgmdpi.com For this compound, HTS of a library of its derivatives can be instrumental in identifying potent and selective modulators of specific biological targets, thereby developing valuable research tools. drugtargetreview.com
The process begins with the development of a robust and miniaturized assay that can measure the activity of a target of interest, such as an enzyme or a receptor. wikipedia.orgmdpi.com A library of derivatives of this compound would then be synthesized, often using combinatorial chemistry approaches to generate a diverse set of structures. vapourtec.com This library is then screened against the target using automated liquid handling systems and sensitive detectors. wikipedia.org
The data generated from an HTS campaign can be vast, and statistical methods are used to identify "hits"—compounds that exhibit significant activity in the assay. oup.com These hits are then subjected to further validation and characterization to confirm their activity and determine their potency and selectivity. drugtargetreview.com A key advantage of HTS is its ability to uncover novel chemical scaffolds and mechanisms of action that may not have been predicted by rational design approaches. drugtargetreview.com
For example, a library of this compound derivatives could be screened against a panel of protein kinases, which are important targets in cancer and inflammatory diseases. drugdiscoverytrends.com The results of such a screen could identify derivatives that selectively inhibit a particular kinase, providing a starting point for the development of a specific research tool to probe the function of that kinase.
The following is a hypothetical data table representing the results of a primary high-throughput screen of a small library of this compound derivatives against a target protein.
| Compound ID | Concentration (µM) | Percent Inhibition | Hit (Yes/No) |
| Deriv-001 | 10 | 12.5 | No |
| Deriv-002 | 10 | 5.2 | No |
| Deriv-003 | 10 | 68.3 | Yes |
| Deriv-004 | 10 | 25.1 | No |
| Deriv-005 | 10 | 85.7 | Yes |
| Deriv-006 | 10 | 9.8 | No |
| Deriv-007 | 10 | 55.4 | Yes |
This table is for illustrative purposes only and does not represent actual experimental data. A "hit" is often defined as a compound that produces a response above a certain threshold (e.g., >50% inhibition).
Automation in Synthesis and Characterization
The synthesis and characterization of chemical compounds, traditionally a labor-intensive and time-consuming process, has been revolutionized by automation. nih.govnih.gov Automated synthesis platforms can significantly accelerate the generation of libraries of compounds, such as derivatives of this compound, for HTS and lead optimization studies. vapourtec.comnih.gov
These automated systems can perform a wide range of chemical reactions in a parallel or serial fashion, allowing for the rapid production of a large number of compounds with minimal human intervention. rsc.orgchemrxiv.org Robotic systems can handle the precise dispensing of reagents, control reaction conditions such as temperature and time, and perform in-line purification and analysis. semanticscholar.orgnih.gov This not only increases the throughput of compound synthesis but also improves the reproducibility and quality of the compounds produced. rsc.org
Continuous flow chemistry is another automated approach that is well-suited for library synthesis. vapourtec.com In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters and the ability to quickly explore a wide range of reaction conditions. This can be particularly advantageous for optimizing the synthesis of this compound and its derivatives.
Application of Machine Learning in SAR Prediction (Preclinical)
Machine learning (ML) is a powerful computational tool that is increasingly being used in preclinical drug discovery to predict the structure-activity relationships (SAR) of chemical compounds. acs.orgnih.gov For this compound, ML models can be developed to predict the biological activity of its derivatives, guiding the design of more potent and selective compounds. mdpi.com
The process of building an ML model for SAR prediction begins with the collection of a dataset of compounds with known biological activities. nih.gov For each compound, a set of molecular descriptors is calculated, which can include 2D and 3D structural features, physicochemical properties, and quantum mechanical properties. mdpi.com These descriptors and the corresponding activity data are then used to train an ML algorithm, such as a random forest, support vector machine, or deep neural network. tandfonline.com
Once trained, the ML model can be used to predict the activity of new, untested compounds. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most active, saving time and resources. digitellinc.com ML models can also be used to identify the key molecular features that are important for activity, providing valuable insights into the SAR of a compound series. mdpi.com
In the context of this compound, an ML model could be trained on a dataset of its derivatives that have been tested for their ability to inhibit a particular enzyme, for example, a cytochrome P450 (CYP) enzyme to predict potential drug-drug interactions. acs.orgnih.gov The model could then be used to predict the CYP inhibitory activity of new, unsynthesized derivatives, helping to design compounds with a lower risk of such interactions.
The following is a hypothetical data table illustrating a training set for an ML model to predict the inhibitory activity of this compound derivatives against a target.
| Compound ID | Molecular Weight | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | pIC50 (Experimental) |
| Deriv-001 | 203.21 | 2.3 | 1 | 2 | 6.2 |
| Deriv-002 | 219.66 | 2.9 | 1 | 2 | 5.5 |
| Deriv-003 | 201.22 | 1.5 | 2 | 3 | 7.1 |
| Deriv-004 | 199.25 | 2.4 | 0 | 2 | 5.9 |
| Deriv-005 | 235.27 | 3.1 | 1 | 3 | 7.8 |
| Deriv-006 | 215.24 | 2.6 | 1 | 2 | 6.5 |
| Deriv-007 | 249.71 | 3.5 | 1 | 3 | 7.3 |
This table is for illustrative purposes only and does not represent actual experimental data. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50) and is a common measure of a compound's potency.
Q & A
Q. What are the optimal synthetic routes for 4-(Pyridin-3-ylmethyl)phenol, and how can reaction conditions be optimized?
The synthesis of this compound involves Friedel-Crafts alkylation or condensation reactions. A validated method includes:
- Starting material : 2,6-di-tert-butyl-4-(pyridin-3-ylmethyl)phenol (14a) reacted with AlCl₃ in a toluene/MeNO₂ solvent system .
- Key parameters :
- Catalyst : AlCl₃ (6 equivalents) for efficient dealkylation.
- Solvent : Toluene for solubility and MeNO₂ to stabilize intermediates.
- Purification : Column chromatography (silica gel, Et₂O eluent) yields a colorless solid (58% yield, mp 185–187°C).
- Optimization : Adjusting AlCl₃ stoichiometry and solvent polarity can enhance yield. Monitoring via TLC ensures reaction completion.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Structural validation requires a combination of:
- IR spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm) and methylene bridges (δ ~4.0 ppm) confirm substitution patterns .
- ¹³C NMR : Assigns pyridine and phenolic carbons.
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) verify molecular weight .
Q. How can crystallographic databases assist in structural analysis of this compound?
The Cambridge Structural Database (CSD) provides reference data for:
- Validating bond lengths/angles against similar pyridine-phenol derivatives.
- Identifying packing motifs (e.g., hydrogen-bonding networks) .
- Tools like SHELXL refine small-molecule structures, while ORTEP-III generates graphical representations of thermal ellipsoids .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Conflicts may arise from:
- Tautomerism : IR/NMR may suggest protonation states conflicting with X-ray data. Use DFT calculations to model energetically favorable tautomers.
- Disorder in crystals : SHELXL’s refinement tools (e.g., PART instructions) partition disordered atoms .
- Validation : Cross-check CSD entries (e.g., pyridine-phenol derivatives) to identify outliers in bond metrics .
Q. What experimental strategies can elucidate the interaction of this compound with biological macromolecules?
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry with proteins/nucleic acids.
- Molecular docking : Pyridine’s aromatic system and phenol’s hydroxyl group may form π-π stacking or H-bonds with target sites .
- Fluorescence quenching : Monitor changes in tryptophan emission upon ligand binding to enzymes .
Q. How can factorial experimental design improve studies on this compound’s reactivity or bioactivity?
A 2³ factorial design optimizes:
Q. What computational methods predict the coordination chemistry of this compound with metal ions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
